Methyl tetrahydrofurfuryl ether
Description
Contextualizing Methyl Tetrahydrofurfuryl Ether within Bio-derived Furanic Compounds
This compound is a derivative of furfural (B47365), a key platform chemical obtained from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. taylorfrancis.comresearchgate.netacs.org The synthesis pathway typically involves the hydrogenation of furfural to furfuryl alcohol, followed by etherification with methanol (B129727) and subsequent hydrogenation of the furan (B31954) ring to yield the saturated tetrahydrofuran (B95107) ring of MTHE. acs.orgresearchgate.net This process situates MTHE within a larger family of furanic biofuels and chemicals that are being explored as sustainable alternatives to petroleum-based products. mdpi.comrepec.orgdtu.dk
The conversion of biomass-derived carbohydrates into furanic compounds like furfural and 5-hydroxymethylfurfural (B1680220) (HMF) is a cornerstone of modern biorefinery concepts. taylorfrancis.comrepec.org These furanic platforms can be catalytically upgraded to a variety of valuable molecules, including ethers, alcohols, and alkanes. rsc.orgrsc.org Furanic ethers, such as methyl furfuryl ether and its hydrogenated counterpart, this compound, are considered valuable as potential fuel boosters. acs.orgacs.orgacs.org
Historical Development of Tetrahydrofurfuryl Ether Research
Research into tetrahydrofurfuryl ethers is not a recent endeavor. The synthesis of various alkyl tetrahydrofurfuryl ethers has been documented for a considerable time, with early work dating back to the late 19th century. researchgate.net These compounds have found applications in diverse areas, including as solvents and fuel additives. globalgrowthinsights.comresearchgate.net
A significant focus of historical and ongoing research has been the synthesis and characterization of these ethers. For instance, the synthesis of bis(tetrahydrofurfuryl) ether (BTHFE) in high purity was a notable achievement, highlighting the ongoing interest in expanding the library of tetrahydrofurfuryl ether derivatives. researchgate.netnih.gov The development of efficient catalytic systems for the etherification of furfuryl alcohol and the subsequent hydrogenation to tetrahydrofurfuryl ethers has been a persistent area of investigation. acs.orgresearchgate.net For example, studies have explored the use of various catalysts, such as acidic zeolites and Raney Ni, to achieve high yields of this compound and its ethyl analogue. researchgate.net
Significance in Sustainable Chemistry and Emerging Technologies
The importance of this compound in sustainable chemistry stems from its renewable origin and its potential applications in green technologies. researchgate.netdtu.dkconicet.gov.arrsc.orgresearchgate.netglobalgrowthinsights.com As a bio-derived solvent and fuel component, it offers a more environmentally benign alternative to conventional petroleum-derived chemicals. researchgate.netfuran.com
In the realm of biofuels, furanic ethers are being investigated for their ability to improve fuel properties. acs.orgacs.orgacs.org For instance, they can act as octane (B31449) or cetane number boosters. acs.orgacs.org The production of such biofuels from non-edible biomass aligns with the principles of a circular economy and helps to mitigate the environmental impact of transportation fuels. mdpi.comresearchgate.net
Furthermore, the unique properties of tetrahydrofurfuryl ethers make them suitable for use in emerging technologies. Research has demonstrated the potential of bis(tetrahydrofurfuryl) ether as a non-volatile solvent in supercapacitors, showcasing the versatility of this class of compounds beyond fuel applications. researchgate.netnih.gov The continuous development of greener synthesis methods and the exploration of new applications underscore the growing significance of this compound and related compounds in advancing sustainable chemistry. nih.gov
Interactive Data Table: Properties of Furanic Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Furfural | C5H4O2 | 96.08 | 161.7 |
| Furfuryl Alcohol | C5H6O2 | 98.10 | 170 |
| Methyl Furfuryl Ether | C6H8O2 | 112.13 | 134-136 |
| This compound | C6H12O2 | 116.16 | 148-150 |
| 2-Methylfuran (B129897) | C5H6O | 82.10 | 63-66 |
| 2-Methyltetrahydrofuran (B130290) | C5H10O | 86.13 | 78-80 |
| Ethyl Tetrahydrofurfuryl Ether | C7H14O2 | 130.18 | 164-166 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(methoxymethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-7-5-6-3-2-4-8-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOPZUMPHCZMCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871290 | |
| Record name | 2-(Methoxymethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19354-27-9 | |
| Record name | Methyl tetrahydrofurfuryl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19354-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl tetrahydrofurfuryl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019354279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19354-27-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methoxymethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl tetrahydrofurfuryl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl Tetrahydrofurfuryl Ether
Catalytic Routes from Furfural (B47365) and its Derivatives
The conversion of furfural to methyl tetrahydrofurfuryl ether involves the saturation of the furan (B31954) ring and the etherification of the hydroxymethyl group. This can be accomplished through two primary strategies: a streamlined one-pot process or a more traditional two-step sequential approach.
One-Pot Reductive Etherification Strategies
One-pot, or cascade, reactions offer an efficient and atom-economical pathway to produce tetrahydrofurfuryl ethers directly from furfural and an alcohol in a single reactor. google.com This approach combines hydrogenation and etherification steps, often facilitated by a bifunctional catalyst. The direct reductive etherification of furfural with an alcohol like ethanol (B145695) can proceed through the in-situ formation of an acetal (B89532), which is subsequently hydrogenated. mdpi.com For instance, the use of trifluoroacetic acid as a homogeneous catalyst can promote the initial acetal formation. mdpi.com
This method is advantageous as it can operate under milder conditions compared to sequential processes. Research has shown that the one-pot synthesis of furfuryl ethyl ether from furfural in ethanol can achieve high yields at relatively low temperatures and pressures. rsc.org The reaction mechanism often involves the initial hydrogenation of furfural to furfuryl alcohol, which then undergoes etherification.
Sequential Hydrogenation and Etherification Processes
The more conventional route to this compound involves a two-step process. First, furfural is hydrogenated to produce intermediates such as furfuryl alcohol or tetrahydrofurfuryl alcohol. mdpi.com This is followed by a separate etherification step where the alcohol intermediate reacts with methanol (B129727), typically in the presence of an acid catalyst, to form the final ether product. youtube.com
This sequential approach allows for the optimization of reaction conditions for each distinct chemical transformation. The hydrogenation of furfural can yield a variety of products depending on the catalyst and reaction conditions, including furfuryl alcohol, 2-methylfuran (B129897), and tetrahydrofurfuryl alcohol. researchgate.net For example, the hydrogenation of furfuryl alcohol over nickel catalysts can lead to either tetrahydrofurfuryl alcohol or 2-methylfuran, depending on the catalyst's surface structure. umn.edu
Heterogeneous Catalyst Systems in this compound Production
The choice of catalyst is critical in directing the reaction pathway and maximizing the yield of this compound. Heterogeneous catalysts are preferred for their ease of separation and potential for reuse. These catalysts are broadly classified into noble metal, transition metal, and solid acid systems.
Noble Metal Catalysts (e.g., Palladium, Platinum-based Systems)
Noble metals, particularly palladium (Pd) and platinum (Pt), are highly effective for the hydrogenation steps in this compound synthesis. nih.govnih.gov Palladium supported on carbon (Pd/C) has demonstrated high selectivity for the reductive etherification of furfural to furfuryl ethyl ether. rsc.org The activity and selectivity of these catalysts can be influenced by the support material, with supports like silica, titania, and alumina (B75360) also being utilized. rsc.org
Single-atom catalysts (SACs), where individual metal atoms are dispersed on a support, represent a frontier in catalysis. nih.gov These materials can exhibit unique catalytic properties and high atom efficiency. For instance, single-atom platinum or palladium catalysts on niobia have shown exceptional selectivity in the hydrogenation of related furanic compounds. nih.gov
Table 1: Performance of Noble Metal Catalysts in Furfural Conversion
| Catalyst | Support | Reactant | Product | Yield (%) | Temperature (°C) | Pressure (MPa) | Reference |
| Pd/C | Carbon | Furfural | Furfuryl Ethyl Ether | 81 | 60 | 0.3 | rsc.org |
| Pt1/Nb2O5-Ov | Niobia | 5-(Hydroxymethyl)furfural | 5-Methylfurfural | >99 | - | - | nih.gov |
| Pd1/Nb2O5-Ov | Niobia | 5-(Hydroxymethyl)furfural | 5-Methylfurfural | >99 | - | - | nih.gov |
Transition Metal Catalysts (e.g., Nickel, Copper Catalysts)
Non-precious transition metals like nickel (Ni) and copper (Cu) offer a more cost-effective alternative to noble metals for the hydrogenation of furfural and its derivatives. google.comumn.edunih.gov Nickel-based catalysts have been extensively studied for the conversion of furfural to valuable products like 2-methylfuran and tetrahydrofurfuryl alcohol. researchgate.netumn.edu
The composition and structure of these catalysts play a significant role in their performance. For example, Ni-Mg/Al mixed oxides derived from layered double hydroxides have been shown to be effective for the one-pot production of tetrahydrofurfuryl alcohol from furfural. researchgate.net Bimetallic catalysts, such as Ni-Fe supported on silica, can enhance the selectivity towards specific products like 2-methylfuran. mdpi.com
Table 2: Performance of Transition Metal Catalysts in Furfural Conversion
| Catalyst | Support | Reactant | Product | Yield (%) | Temperature (°C) | Pressure (bar) | Reference |
| Ni2Mg1Al | Mixed Oxides | Furfural | Tetrahydrofurfuryl Alcohol | 80 | 190 | 50 | researchgate.net |
| Co-based | - | Furfural | 2-Methylfuran | - | 453 | 1 (MPa) | researchgate.net |
| Ni-based | - | 2-Methylfuran | 2-Methyltetrahydrofuran (B130290) | - | 453 | 1 (MPa) | researchgate.net |
Solid Acid Catalysts (e.g., Zeolites, Resin-based Catalysts)
Solid acid catalysts are crucial for the etherification step in the synthesis of this compound. youtube.comumn.edunih.gov These materials provide the necessary acidic sites for the reaction between an alcohol and the hydroxyl group of the furanic intermediate. youtube.com Examples of solid acid catalysts include zeolites, ion-exchange resins like Amberlyst-15, and sulfonated materials. mdpi.comresearchgate.net
The acidity and porous structure of these catalysts are key factors influencing their activity. researchgate.net For instance, mesoporous silicas functionalized with sulfonic acid groups have been developed for esterification and etherification reactions. researchgate.net In some cases, bifunctional catalysts possessing both metal and acid sites are employed to carry out hydrogenation and etherification simultaneously. google.com
Table 3: Application of Solid Acid Catalysts in Biomass Conversion
| Catalyst | Catalyst Type | Application | Reactants | Reference |
| Amberlyst-15 | Resin | Ether Compound Synthesis | 2-Methylfuran, Furfural | mdpi.com |
| Sulfonated Mesoporous Silica | Solid Acid | Esterification | Acetic acid, n-butanol | researchgate.net |
| ZrO2-Nd2O3 supported SO42- | Solid Acid | Esterification | Fatty acid, Methanol | google.com |
| Magnetic Poly(ionic liquid)s | Solid Acid | Esterification | Palmitic acid, Methanol | nih.gov |
Reaction Engineering and Process Parameter Optimization
The efficiency and selectivity of this compound synthesis are highly dependent on the careful optimization of reaction parameters. These include temperature, pressure, the choice of reaction media and co-reactants, and the management of catalyst stability.
Temperature and pressure are critical parameters that significantly influence the conversion of starting materials and the selectivity towards the desired this compound product. In the synthesis of related alkyl tetrahydrofurfuryl ethers, it has been observed that these parameters must be finely tuned to maximize yield and minimize the formation of by-products.
For instance, in the one-pot synthesis of furfuryl ethyl ether (a related furanic ether) via the reductive etherification of furfural over a Pd/C catalyst, low reaction temperatures of approximately 60°C and low hydrogen pressure of about 0.3 MPa were found to be favorable for the formation of the desired ether product. rsc.org Under these optimized conditions, a high yield of up to 81% of furfuryl ethyl ether was achieved. rsc.org
Conversely, in the hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol (a precursor for MTHE) using Ni-based catalysts, higher temperatures and pressures (100–150 °C and 10–40 bar of H₂) have been shown to achieve high yields of 90–99%. researchgate.net However, at higher temperatures, there can be a slight increase in the selectivity towards 2-methylfuran due to the high activation energy of the C-OH bond. researchgate.net
The synthesis of bis(tetrahydrofurfuryl) ether involves heating the reaction mixture to approximately 170°C to allow for the evaporation of the solvent and progression of the reaction. rsc.org In the production of tetrahydrofurfuryl alcohol from furfural using Ni-Mg/Al mixed oxide catalysts, an 80% yield was achieved at 190°C and 50 bar H₂. researchgate.net It was noted that while hydrogen pressure favored the production of the desired alcohol, an increase in temperature reduced the catalyst's ability to hydrogenate the furan ring. researchgate.net
The following table summarizes the effects of temperature and pressure on the synthesis of related tetrahydrofurfuryl compounds, providing insights into the potential conditions for MTHE synthesis.
| Product | Catalyst | Temperature (°C) | Pressure (MPa) | Key Findings |
| Furfuryl Ethyl Ether | Pd/C | ~60 | ~0.3 | Favorable for ether formation with 81% yield. rsc.org |
| Tetrahydrofurfuryl Alcohol | Ni-based | 100-150 | 1.0-4.0 | High yields (90-99%) of the alcohol precursor. researchgate.net |
| Tetrahydrofurfuryl Alcohol | Ni-Mg/Al mixed oxide | 190 | 5.0 | 80% yield; high temperature can decrease furan ring hydrogenation. researchgate.net |
In the synthesis of other alkyl tetrahydrofurfuryl ethers, various solvents have been explored. For the production of tetrahydrofurfuryl ethyl ether, ethanol is used as both a reactant and a solvent. mdpi.com The use of co-solvents like cyclopentyl methyl ether (CPME) has been investigated in other contexts, as it is a promising green alternative to traditional ether solvents due to its lower miscibility with water and high stability. researchgate.net
The synthesis of bis(tetrahydrofurfuryl) ether has been carried out using tetrahydrofuran (B95107) (THF) as a solvent. rsc.orgresearchgate.net The reaction involves heating to evaporate the THF as the reaction progresses. rsc.org
The nature of the co-reactant is crucial. For MTHE, methanol is the required alcohol. In related syntheses, the use of different alcohols leads to the corresponding alkyl ethers. The presence of water can be detrimental in some cases, leading to hydrolysis of intermediates or deactivation of the catalyst. Therefore, anhydrous reaction conditions are often preferred.
| Reaction | Reactants | Solvent | Key Findings |
| Synthesis of Tetrahydrofurfuryl Ethyl Ether | Furfural, Ethanol | Ethanol | Ethanol acts as both reactant and solvent. mdpi.com |
| Synthesis of bis(Tetrahydrofurfuryl) Ether | (Tetrahydrofuran-2-yl)methyl methanesulfonate (B1217627), Sodium tetrahydrofurfurylate | Tetrahydrofuran (THF) | THF is used as a solvent which is later evaporated. rsc.orgresearchgate.net |
| General Ether Synthesis | Various alcohols and alkyl halides | Cyclopentyl Methyl Ether (CPME) | CPME is highlighted as a green solvent alternative. researchgate.net |
Catalyst stability is a major concern in the industrial production of this compound. Deactivation of the catalyst can occur through various mechanisms, including sintering of metal particles, coking (formation of carbonaceous deposits), poisoning by impurities in the feedstock, and leaching of the active components.
In processes related to dimethyl ether synthesis, catalyst deactivation is attributed to the sintering and hydrothermal leaching of copper particles, formation of carbon deposits, and surface contamination. mdpi.com For zeolite catalysts like H-ZSM-5, which can be used for etherification, deactivation can occur due to the blockage of pores by oligomers. However, these catalysts can often be regenerated. For instance, SiO₂–Al₂O₃ catalysts used in the synthesis of furanic ethers showed decreased activity after multiple cycles but could be regenerated through calcination. acs.org
The choice of catalyst support also influences stability. For example, in the hydroconversion of furfural, the use of micro/mesoporous supports can enhance catalyst stability by confining nanosized metal particles and preventing their agglomeration. acs.org
| Catalyst System | Deactivation Mechanism | Regeneration Method |
| Copper-based (for DME synthesis) | Sintering, leaching, carbon deposits | Not specified |
| SiO₂–Al₂O₃ (for furanic ether synthesis) | Not specified, activity decrease after 6 cycles | Calcination |
| General Heterogeneous Catalysts | Coking, poisoning, sintering | Varies (e.g., calcination to burn off coke) |
Advanced Synthesis Approaches: Continuous Flow and Microreactor Technologies
Continuous flow and microreactor technologies offer significant advantages for the synthesis of this compound, including enhanced heat and mass transfer, improved safety, and easier scalability. google.com These modern approaches allow for precise control over reaction parameters, leading to higher yields and selectivities.
Microreactors, with their high surface-area-to-volume ratio, enable efficient thermal management, which is particularly important for highly exothermic hydrogenation reactions. google.com This improved control can prevent the formation of by-products that may arise from localized temperature increases in traditional batch reactors.
A continuous flow process for the synthesis of furfuryl ethyl ether over a Pd/C catalyst has been successfully developed. mdpi.com In this system, reactants are continuously pumped through a heated reactor containing the catalyst. The study demonstrated that product selectivity could be manipulated by adjusting parameters such as catalyst loading and the use of an acid co-catalyst. mdpi.com The use of continuous flow also allows for the safe handling of hazardous intermediates, as they are generated and consumed in situ. google.com
The investigation into the microchannel reactor synthesis of tert-amyl methyl ether (TAME) showed high selectivity and stable operation at selected flow rates for reactants and the catalyst. researchgate.net Such findings underscore the potential of microreactors for producing other ethers like MTHE with high efficiency.
| Technology | Advantages | Example Application | Key Findings |
| Continuous Flow | Enhanced safety, scalability, process control | Synthesis of Furfuryl Ethyl Ether | Product selectivity can be tuned by adjusting catalyst loading and co-catalyst. mdpi.com |
| Microreactor | Superior heat and mass transfer, precise temperature control | Synthesis of tert-Amyl Methyl Ether (TAME) | High selectivity and stable operation achieved. researchgate.net |
Mechanistic Elucidation and Reaction Pathway Analysis
Detailed Reaction Mechanisms of Methyl Tetrahydrofurfuryl Ether Formation
The formation of this compound (MTHE) can be achieved through various synthetic routes, primarily involving the etherification of tetrahydrofurfuryl alcohol (THFA) or the reductive etherification of furfural (B47365). A common laboratory and potential industrial method involves a two-step process: the etherification of furfuryl alcohol (FA) with methanol (B129727) to produce methyl furfuryl ether (MFE), followed by the hydrogenation of MFE to yield MTHE. researchgate.net
A prominent pathway begins with the acid-catalyzed etherification of furfuryl alcohol with methanol. In this reaction, a solid acid catalyst such as the zeolite HZSM-5 is employed. researchgate.net The reaction mechanism proceeds as follows:
Protonation of the hydroxyl group: The acidic catalyst protonates the hydroxyl group of furfuryl alcohol, forming a good leaving group (water).
Carbocation formation: The protonated hydroxyl group departs as a water molecule, generating a resonance-stabilized carbocation.
Nucleophilic attack: A molecule of methanol acts as a nucleophile and attacks the carbocation.
Deprotonation: The resulting oxonium ion is deprotonated, yielding methyl furfuryl ether (MFE) and regenerating the acid catalyst.
Subsequently, the MFE is hydrogenated to MTHE. This step is typically carried out using a metal catalyst, such as Raney Nickel. researchgate.net The hydrogenation process involves the addition of hydrogen across the double bonds of the furan (B31954) ring, saturating it to form the tetrahydrofuran (B95107) ring structure of MTHE.
Another synthetic route involves the direct etherification of tetrahydrofurfuryl alcohol (THFA). This can be accomplished by reacting THFA with a methylating agent. A notable example is the use of (tetrahydrofuran-2-yl)methyl methanesulfonate (B1217627) as an intermediate. researchgate.netnih.gov In this SN2 reaction, the methanesulfonate ion serves as an efficient leaving group, which is displaced by the tetrahydrofurfurylate anion. nih.gov
Furthermore, the direct reductive etherification of furfural with an alcohol in a single pot offers a more streamlined approach. mdpi.com This method typically requires a bifunctional catalyst that possesses both hydrogenation and acid functionalities to first reduce the furfural to an intermediate alcohol and then facilitate the etherification. mdpi.com
Identification and Characterization of Reaction Intermediates
The synthesis of this compound involves several key reaction intermediates, the nature of which depends on the chosen synthetic pathway.
In the acid-catalyzed etherification of furfuryl alcohol, a crucial intermediate is the furfuryl carbocation . This carbocation is formed upon the protonation of the hydroxyl group of furfuryl alcohol and its subsequent departure as water. The stability of this intermediate is enhanced by resonance, with the positive charge delocalized over the furan ring.
When synthesizing bis(tetrahydrofurfuryl) ether, a related compound, (tetrahydrofuran-2-yl)methyl methanesulfonate has been successfully utilized as a key intermediate. researchgate.netnih.gov This approach avoids the formation of the side product, 2-methylene tetrahydrofuran, which can occur when using other leaving groups like bromide. nih.gov The methanesulfonate is a stable, isolable compound that can be characterized using techniques such as NMR spectroscopy and GC-MS. nih.gov
During the hydrogenation of furfural to various products, including precursors for MTHE, furfuryl alcohol is a primary intermediate. researchgate.net Further reaction can lead to a carbocation intermediate formed by the dehydroxylation of furfuryl alcohol. researchgate.net This carbocation is a precursor to both polymerization reactions and desired rearrangement or hydrogenation products. researchgate.net
The table below summarizes the key intermediates and their roles in the formation of MTHE and related compounds.
| Intermediate | Precursor(s) | Role in Synthesis |
| Furfuryl Carbocation | Furfuryl Alcohol | Key intermediate in acid-catalyzed etherification. |
| (Tetrahydrofuran-2-yl)methyl Methanesulfonate | Tetrahydrofurfuryl Alcohol, Methanesulfonyl Chloride | Stable intermediate for SN2 etherification. nih.gov |
| Furfuryl Alcohol | Furfural | Primary intermediate in the reductive upgrading of furfural. researchgate.net |
Regioselectivity and Stereoselectivity in Etherification Reactions
The concepts of regioselectivity and stereoselectivity are pertinent to the synthesis of this compound, particularly concerning the etherification step and the stereoisomers of the final product.
Regioselectivity in the context of MTHE synthesis primarily relates to the etherification of furfuryl alcohol. The reaction of furfuryl alcohol with methanol under acidic conditions selectively forms the ether at the hydroxymethyl group, rather than at the furan ring. This is because the primary alcohol is more nucleophilic and readily participates in the etherification reaction.
In the broader context of furfural conversion, the selectivity of hydrogenation is a key factor. For instance, the hydrogenation of furfuryl alcohol over nickel catalysts can lead to either tetrahydrofurfuryl alcohol (THFA) through ring hydrogenation or 2-methylfuran (B129897) (2-MF) via C-OH bond scission. acs.orgresearchgate.net The selectivity is highly dependent on the catalyst's surface structure. acs.orgresearchgate.net
Stereoselectivity becomes relevant as tetrahydrofurfuryl alcohol and, consequently, this compound are chiral molecules. The synthesis of bis(tetrahydrofurfuryl) ether (BTHFE) from tetrahydrofurfuryl alcohol results in a mixture of stereoisomers: (R,R), (S,S), and meso forms. researchgate.netnih.gov The specific stereochemical outcome of the etherification reaction can be influenced by the starting materials and reaction conditions, though often a mixture of stereoisomers is obtained.
Computational Chemistry and Theoretical Modeling of Reaction Pathways
Computational chemistry provides valuable insights into the reaction mechanisms, energetics, and catalyst-substrate interactions involved in the synthesis of this compound and related furanic compounds.
Quantum Chemical Calculations of Activation Barriers
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the activation barriers for different reaction pathways in the conversion of furfural and its derivatives. researchgate.netumn.edu These calculations help to understand the selectivity observed with different catalysts.
For example, in the conversion of furfuryl alcohol (FA) on nickel surfaces, DFT calculations have shown that the activation barriers for hydrogenation to tetrahydrofurfuryl alcohol (THFA) and for C-OH bond scission to 2-methylfuran (2-MF) are highly dependent on the catalyst's surface structure. acs.orgresearchgate.netumn.edu
Terrace sites on the nickel catalyst favor the hydrogenation of the furan ring to produce THFA. acs.orgresearchgate.netumn.edu
Corner sites favor the cleavage of the C-OH bond to form 2-methylfuran. acs.orgresearchgate.netumn.edu
Step sites exhibit similar activation barriers for both reactions, suggesting that product selectivity can be tuned by reaction conditions. acs.orgresearchgate.netumn.edu
These findings are summarized in the table below:
| Catalyst Site | Favored Reaction | Product |
| Terrace | Ring Hydrogenation | Tetrahydrofurfuryl Alcohol (THFA) |
| Corner | C-OH Bond Scission | 2-Methylfuran (2-MF) |
| Step | Competitive | THFA and 2-MF |
Molecular Simulations of Catalyst-Substrate Interactions
Molecular simulations and computational modeling offer a microscopic view of how catalysts and substrates interact during the formation of MTHE precursors. These simulations can reveal key factors that influence reaction selectivity.
In the study of furfuryl alcohol conversion on nickel catalysts, simulations have identified three crucial characteristics of the reactant's adsorption structure that dictate the reaction pathway: acs.orgresearchgate.netumn.edu
A shorter distance between an adsorbed hydrogen atom and the C3 carbon of the furan ring favors hydrogenation to THFA. acs.org
More negative charge transfer to the oxygen of the alcohol group favors C-O bond scission. acs.org
A longer C-O bond length in the alcohol group also promotes C-O bond scission to form 2-methylfuran. acs.org
These simulations highlight the intricate interplay between the electronic properties of the catalyst surface and the geometric configuration of the adsorbed reactant molecule in determining the final product distribution.
Methyl Tetrahydrofurfuryl Ether As a Functional Chemical Medium
Utility in Organometallic and Organocatalytic Transformations
Methyl tetrahydrofurfuryl ether has demonstrated significant advantages as a solvent in organometallic and organocatalytic reactions, often outperforming traditional ethereal solvents like tetrahydrofuran (B95107) (THF). Its increased stability, particularly towards highly basic organometallic reagents, allows for reactions to be conducted at higher temperatures, thereby improving reaction rates and efficiency. nih.govresearchgate.net
One of the most notable applications of MTHE is in Grignard reactions. While THF is a common solvent for the formation of Grignard reagents, MTHE offers superior performance in certain cases. researchgate.netquora.com For instance, the formation of benzyl (B1604629) and allyl Grignard reagents in THF is often plagued by the formation of dimer by-products, which significantly reduces the yield of the desired organomagnesium compound. chempoint.com In contrast, the use of MTHE as a solvent leads to substantially higher yields of the Grignard reagent. chempoint.com This is attributed to the weaker Lewis basicity of MTHE compared to THF, which influences the reactivity of the Grignard reagent. chempoint.com
In the realm of organocatalysis, the choice of solvent can profoundly impact the stereoselectivity of a reaction. MTHE has been identified as an optimal solvent for certain asymmetric transformations. For example, in the synthesis of enantiopure β-(trifluoromethyl) β-amino acids, the use of MTHE as the solvent in a Reformatsky-type reaction was crucial for achieving high diastereoselectivity and yield. nih.gov
Table 1: Comparison of Yields in Grignard Reagent Formation
| Reagent | Solvent | Organomagnesium Yield | By-product Yield |
| Benzyl chloride | THF | 85% | 14% |
| Benzyl chloride | MTHE | 99% | 1% |
| Benzyl bromide | THF | 83% | 15% |
| Benzyl bromide | MTHE | 98% | 2% |
| o-Methylbenzyl chloride | THF | 78% | 19% |
| o-Methylbenzyl chloride | MTHE | 97% | 3% |
| Data sourced from a presentation on the advantages of MTHE in organometallic chemistry. chempoint.com |
Application in Biocatalytic and Enzymatic Synthetic Processes
The demand for greener and more sustainable chemical processes has led to the exploration of bio-based solvents in biocatalysis. This compound, derivable from renewable resources like furfural (B47365), has emerged as a promising medium for enzymatic reactions. researchgate.net Its properties, such as low water solubility, facilitate product recovery and solvent recycling, contributing to more sustainable synthetic strategies. researchgate.net
MTHE has been shown to be a suitable solvent for a variety of enzymatic transformations, including those catalyzed by lipases, oxidoreductases, and lyases. researchgate.netencyclopedia.pub In many instances, the performance of enzymes in MTHE is comparable to or even surpasses that in conventional organic solvents. For example, in lipase-catalyzed reactions, the enantioselectivity has been observed to be higher in MTHE and other eco-friendly solvents compared to traditional ones like toluene. nih.gov
The biocompatibility of MTHE is a key factor in its successful application in biocatalysis. researchgate.net It has been demonstrated that MTHE does not significantly denature or inactivate enzymes, allowing them to maintain their catalytic activity over extended periods. This stability is crucial for the development of robust and economically viable biocatalytic processes.
Furthermore, MTHE's limited miscibility with water is advantageous for two-phase biocatalytic systems. encyclopedia.pub This allows for the separation of the aqueous phase containing the enzyme from the organic phase containing the substrate and product, simplifying downstream processing and enzyme recycling. The combination of its renewable origin, favorable solvent properties, and biocompatibility positions MTHE as a valuable tool for advancing sustainable biocatalysis. researchgate.net
Employment in Solid-Phase Peptide Synthesis and Related Biomolecule Preparations
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, but it traditionally relies on hazardous solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). biotage.compeptide.com The drive towards greener chemical practices has spurred the investigation of more benign alternatives, with this compound showing considerable promise. biotage.compeptide.com
MTHE has been evaluated as a replacement for conventional solvents in various stages of the SPPS workflow. researchgate.net Research has shown that MTHE can effectively solubilize amino acid derivatives and coupling reagents, a critical requirement for efficient peptide synthesis. nih.govresearchgate.net Furthermore, it has been found to promote good swelling of common SPPS resins, such as those based on polystyrene and polyethylene (B3416737) glycol. nih.gov
In specific applications, MTHE has demonstrated superior performance. For instance, in the synthesis of the Aib-enkephalin pentapeptide, the use of MTHE as the primary solvent resulted in the highest crude purity. biotage.comnih.gov Additionally, when used in combination with the coupling reagents DIC/OxymaPure, MTHE led to the lowest levels of racemization during the stepwise synthesis of Z-Phg-Pro-NH2. nih.gov
Table 2: Performance of MTHE in the Synthesis of Aib-Enkephalin
| Primary Solvent | Resin Type | Crude Purity |
| MTHE | ChemMatrix® | Higher |
| MTHE | Polystyrene | Lower |
| Findings from studies on green solvents for solid-phase peptide synthesis. biotage.com |
Facilitation of Novel Organic Reactions and Improved Process Efficiencies
The adoption of this compound as a solvent has not only been a step towards greener chemistry but has also enabled the development of novel organic reactions and led to significant improvements in process efficiencies. Its unique combination of properties, including its stability and polarity, offers advantages over traditional solvents in a range of transformations. nih.govresearchgate.net
The enhanced stability of MTHE towards strong bases, compared to THF, allows reactions to be conducted at higher temperatures, which can accelerate reaction rates and improve throughput. nih.gov This is particularly beneficial for reactions involving highly basic organometallic reagents, where the decomposition of the solvent can be a significant side reaction. nih.govresearchgate.net The use of MTHE can lead to cleaner reaction profiles and simplify purification processes.
MTHE has proven to be an excellent solvent for a variety of metal-catalyzed cross-coupling reactions. researchgate.net Its ability to dissolve both the organic substrates and the organometallic catalysts, coupled with its higher boiling point, can lead to improved reaction kinetics and yields. Furthermore, its partial miscibility with water simplifies the work-up procedure, as the organic phase containing the product can be easily separated from the aqueous phase, often without the need for additional extraction solvents. researchgate.net
Exploration in Electrochemical Systems and Advanced Material Science
The unique properties of this compound have led to its exploration in the cutting-edge fields of electrochemical systems and advanced material science. Its potential as a component in electrolytes for batteries and as a medium for the synthesis of novel materials is an active area of research.
In the context of electrochemical systems, MTHE is being investigated as a green and effective solvent for electrolytes in batteries, particularly in lithium-ion batteries. researchgate.net The solvent in an electrolyte plays a crucial role in dissolving the lithium salt and facilitating the transport of lithium ions between the anode and cathode. The properties of MTHE, such as its polarity and coordinating ability, make it a suitable candidate for this application.
Furthermore, recent research has demonstrated the successful electrochemical production of MTHE itself from furfural, a biomass-derived chemical. rsc.org This process, which utilizes a membrane reactor to separate the site of water electrolysis from the hydrogenation site, allows for the efficient conversion of furfural to MTHE in an organic medium. rsc.org This development is significant as it provides a sustainable route to a valuable biofuel and chemical intermediate. The membrane reactor configuration was shown to favor the production of MTHE with a selectivity of over 75% at high current densities. rsc.org
In advanced material science, the choice of solvent can influence the properties and morphology of synthesized materials. While specific applications of MTHE in this area are still emerging, its ability to act as a stable and effective reaction medium for a variety of chemical transformations suggests its potential utility in the synthesis of polymers, nanoparticles, and other advanced materials.
Sustainability and Green Chemistry Aspects of Methyl Tetrahydrofurfuryl Ether
Renewable Feedstock Utilization and Biomass Valorization
Methyl tetrahydrofurfuryl ether is a bio-based solvent that can be derived from the valorization of lignocellulosic biomass, such as agricultural residues like corncobs and sugarcane bagasse. sigmaaldrich.comresearchgate.net The production process typically involves the conversion of C5 sugars (pentosans) present in the biomass into furfural (B47365) through acid hydrolysis. nih.govresearchgate.net This furfural then undergoes further chemical transformations to yield MTHE. researchgate.netgoogle.com
The synthesis of MTHE from biomass is a key aspect of its sustainability profile. It provides a direct route to convert non-food plant biomass into a valuable chemical, reducing reliance on fossil fuels. researchgate.net The process often begins with the acid-catalyzed hydrolysis of lignocellulosic materials to produce C5 and C6 sugars. researchgate.net The C5 sugars, like xylose, are then dehydrated to form furfural. researchgate.net Subsequently, furfural can be converted to MTHE through various catalytic hydrogenation and etherification processes. researchgate.netrsc.org
One of the significant advantages of this bio-based route is the utilization of waste streams. For instance, furfural can be produced from corn cob waste, which is an abundant agricultural by-product. nih.gov This approach not only provides a renewable feedstock but also addresses waste management challenges. The ability to produce MTHE from various lignocellulosic feedstocks offers flexibility and resilience in the supply chain. researchgate.net
This compound as an Environmentally Benign Chemical Alternative
MTHE is positioned as a greener alternative to several conventional and often hazardous organic solvents. nih.govresearchgate.net Its properties make it a suitable substitute for solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and other ethers in various chemical reactions and processes. nih.govdocksci.com The environmental benefits of MTHE stem from several key characteristics:
Reduced Environmental Impact: Life cycle assessments have shown that MTHE produced from renewable resources has a significantly lower carbon footprint compared to its petrochemical counterparts. nih.govresearchgate.net
Safety Profile: MTHE exhibits a more favorable safety profile compared to some traditional solvents. For example, it has a higher boiling point and lower volatility than THF, which can reduce worker exposure and the risk of flammability. researchgate.net
Biodegradability: As a bio-based solvent, MTHE is expected to have better biodegradability, reducing its persistence in the environment. researchgate.net
Performance in Chemical Synthesis: MTHE has demonstrated excellent performance in various chemical transformations, including organometallic reactions and extractions. sigmaaldrich.comnih.gov For instance, it has been shown to improve the recovery of bioactive molecules from oilseeds and prevent lipid peroxidation in oils. nih.gov
A comparative study highlighted that MTHE extracted oils from fig, black cumin, and rosehip had significantly higher antioxidant capacity compared to hexane-extracted oils. nih.gov Furthermore, MTHE has been successfully used as a solvent in the functionalization of phthalimides, demonstrating its utility in green chemistry applications. rsc.org
Environmental Impact Assessment of Production Processes (e.g., Life Cycle Analysis)
Life Cycle Assessment (LCA) studies have been crucial in quantifying the environmental benefits of MTHE. A cradle-to-gate LCA of MTHE manufactured from renewable resources, specifically from furfural derived from corn cob waste, revealed a substantial reduction in life cycle emissions compared to conventionally produced THF. nih.govdocksci.com
Comparative Life Cycle Assessment Data
| Solvent | Feedstock | Climate Change Impact (kg CO2 equiv) | Environmental Impact Score (μPts) | Cost (USD) |
|---|---|---|---|---|
| 2-MeTHF B | Bagasse Furfural | 3.24 | ~7574 | 10.44 |
| 2-MeTHF C | Corncobs Furfural | 4.4 | ~8961 | 10.44 |
| THF | Fossil-based | 14.9 | ~21490 | 5.4 |
Principles of Atom Economy and Waste Reduction in Manufacturing
The synthesis of MTHE from biomass can be designed to align with the principles of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. nih.gov Efficient synthetic routes are being developed to convert furfural to MTHE with high selectivity and yield, reducing the formation of byproducts. researchgate.net
The concept of atom economy is central to green chemistry, aiming to design chemical processes that are efficient in their use of materials. In the context of MTHE production, this involves optimizing catalytic processes to ensure that the majority of the atoms from the furfural and the etherifying agent are incorporated into the MTHE molecule.
Contribution to Biorefinery Concepts and Circular Economy
The production and use of MTHE are well-aligned with the principles of biorefining and the circular economy. daneshyari.com A biorefinery is a facility that integrates biomass conversion processes and equipment to produce fuels, power, and value-added chemicals from biomass, analogous to a petroleum refinery. researchgate.net
MTHE production can be a key component of an integrated biorefinery that utilizes various fractions of lignocellulosic biomass. daneshyari.com For instance, the C5 sugars are converted to furfural for MTHE synthesis, while the C6 sugars could be used for the production of other platform chemicals or biofuels. The lignin (B12514952) fraction can be used for energy generation or as a source for aromatic chemicals. This holistic approach maximizes the value derived from the biomass feedstock and minimizes waste.
By providing a renewable, high-performance solvent, MTHE contributes to the circular economy by enabling the development of more sustainable products and processes. Its bio-based origin means that the carbon it contains is part of the natural carbon cycle. When MTHE is used and eventually disposed of (e.g., through incineration with energy recovery), the released CO2 is biogenic and can be reabsorbed by new biomass growth, creating a closed-loop system. nih.gov The potential for recycling and reuse of MTHE in industrial processes further enhances its contribution to a circular economy. researchgate.net
Process Systems Engineering for Methyl Tetrahydrofurfuryl Ether Production
Comprehensive Process Design and Simulation
The foundation of an efficient MTHE production plant lies in its design and simulation. Process simulators like Aspen Plus are instrumental in modeling the entire production chain, from raw material input to the final purified product. jocpr.com These simulations allow for the optimization of process parameters, energy consumption, and capital costs before any physical construction begins.
A typical process design for MTHE production involves the catalytic hydrogenation of levulinic acid (LA) or its esters. aceee.orgmdpi.com The process can also start from furfural (B47365), which is first converted to 2-methylfuran (B129897) (2-MF) and then hydrogenated to 2-methyltetrahydrofuran (B130290) (2-MTHF), a closely related compound. nih.govgoogle.com Process simulations help in selecting the appropriate reactor type, operating conditions (temperature, pressure), and catalyst. For instance, simulations can model a fixed-bed reactor for the continuous vapor-phase hydrogenation of furfural to 2-MF, followed by a second hydrogenation step to produce 2-MTHF. google.com
Key aspects of the simulation include:
Thermodynamic Models: Accurate thermodynamic property packages, such as the Non-Random Two-Liquid (NRTL) model, are crucial for predicting the phase behavior of the complex mixtures involved. researchgate.net
Reaction Kinetics: The simulation incorporates kinetic models for the hydrogenation reactions to predict conversion rates and product yields under different conditions.
Mass and Energy Balances: Detailed mass and energy balances are performed for the entire process to ensure efficient material and energy utilization. jocpr.com
A conceptual process design for a related compound, γ-valerolactone (GVL), with a production scale of 368.9 kg/h , highlights the importance of designing both the reaction unit and the downstream purification section to achieve high product purity and recovery of unreacted materials. researchgate.net
Table 1: Example of Simulated Process Parameters for DME Production (a related ether)
| Parameter | Value | Reference |
| Feedstock | Methanol (B129727) | jocpr.com |
| Production Capacity | 80,000 tonnes/annum | jocpr.com |
| Reactor Type | Catalytic Reactor | jocpr.com |
| Assumed Conversion | 80% | jocpr.com |
| Product Purity | 99.99% | jocpr.com |
| Thermodynamic Model | NRTL | jocpr.com |
This table is based on data for Dimethyl Ether (DME), a compound with production process similarities to MTHE, to illustrate the types of parameters determined through process simulation.
Advanced Separation Technologies for Product Purification
The reaction mixture from MTHE synthesis typically contains the desired product along with unreacted starting materials, byproducts, and the solvent. Effective separation is critical to obtain high-purity MTHE.
Advanced separation technologies that can be applied to MTHE purification include:
Extractive Distillation: This technique is particularly useful for separating azeotropic mixtures, which are common in ether production processes. acs.org For instance, in the production of methyl tert-butyl ether (MTBE), a similar ether, extractive distillation with a C4 hydrocarbon as an entrainer is used to separate MTBE from methanol. google.comgoogleapis.com A similar approach could be adapted for MTHE purification.
Azeotropic Distillation: This method involves adding a component to form a new, lower-boiling azeotrope that is heterogeneous and can be separated. It has been proposed for the separation of MTBE from methanol. google.com
Liquid-Liquid Extraction: This is a common technique used to separate components based on their different solubilities in two immiscible liquid phases. youtube.comyoutube.com For example, in the production of 2-methylfuran, 2-methyltetrahydrofuran is used as a solvent to extract furfural from the aqueous phase, avoiding energy-intensive purification steps. daneshyari.comresearchgate.net
Chromatography: For achieving very high purity, traditional column chromatography can be employed. nih.gov
The choice of separation technology depends on the specific composition of the reaction mixture and the desired purity of the final product. Process simulation plays a key role in designing and optimizing these separation units. researchgate.net
Scale-Up Considerations and Industrial Feasibility Studies
Scaling up MTHE production from a laboratory or pilot scale to an industrial scale presents several challenges. A thorough techno-economic analysis is essential to evaluate the industrial feasibility of the process.
Key considerations for scale-up and feasibility include:
Catalyst Performance and Life: The long-term stability and reusability of the catalyst are crucial for an economically viable process. daneshyari.comresearchgate.net
Heat Management: Hydrogenation reactions are often exothermic, and effective heat removal is necessary to control the reactor temperature and prevent side reactions, especially at a large scale.
Capital and Operating Costs (CAPEX & OPEX): A detailed cost analysis, including equipment costs, raw material costs, energy consumption, and labor, is required. researchgate.netmdpi.comdlr.de For example, a techno-economic analysis of GVL production estimated an investment of 6.4 MM€ with annual operational costs of 7.5 MM€, with reactants accounting for 74% of the operational costs. researchgate.net
Market Price and Competitiveness: The production cost of MTHE must be competitive with existing solvents and fuel additives. For MTHF, a maximum furfural price of $457 Mg⁻¹ was identified to ensure profitability with a 10% minimum acceptable rate of return. researchgate.net
Safety and Environmental Impact: A comprehensive safety assessment and environmental impact analysis are necessary for any industrial-scale chemical process. researchgate.net
The development of small-scale commercial plants, such as the 300 t/year hydroxymethylfurfural (HMF) plant in Switzerland, provides valuable insights into the challenges and opportunities of scaling up bio-based chemical production. nih.gov
Table 2: Illustrative Economic Data from Techno-Economic Analyses of Related Bio-based Chemicals
| Product | Key Economic Metric | Value | Reference |
| MTHF | Maximum furfural price for profitability | $457 Mg⁻¹ | researchgate.net |
| HMF | Minimum selling price | 3.18 US$/mol | aidic.it |
| GVL | Minimum Selling Price | 3076 €/ton | researchgate.net |
| OME | Average levelized product cost | 79.08 EUR/t + 1.31 x methanol cost (€/t) | mdpi.com |
Integration with Downstream Processing of Bio-derived Chemicals
The production of MTHE is well-suited for integration into a biorefinery concept, where multiple products are generated from biomass. Levulinic acid, a key precursor for MTHE, is a platform chemical that can be produced from lignocellulosic biomass. aceee.orgmdpi.comgoogle.comgoogle.com
The integration of MTHE production with downstream processing offers several advantages:
Circular Economy: Solvents used in other parts of the biorefinery, such as 2-MTHF for extracting furfural, can be the final product of a different process within the same facility. daneshyari.comresearchgate.net
An example of this integration is a proposed process for producing 2-methylfuran from corncob, where 2-methyltetrahydrofuran is used as a solvent for extracting the furfural intermediate. daneshyari.comresearchgate.net This creates a closed-loop system that enhances efficiency and reduces the need for external solvents. The production of MTHE can be seen as a value-added step in the conversion of biomass to a range of chemicals and fuels. researchgate.net
Emerging Research Frontiers in Methyl Tetrahydrofurfuryl Ether Chemistry
Development of Highly Selective and Robust Catalysts
The synthesis of methyl tetrahydrofurfuryl ether (MTFE) and related valuable chemicals from biomass-derived precursors has spurred significant research into the development of highly selective and robust catalysts. A key focus has been the hydrogenation of furfural (B47365) and its derivatives, which are readily obtainable from lignocellulosic biomass.
One area of advancement is the use of bimetallic catalysts. For instance, Pt and Pd-based catalysts have been investigated for the liquid phase hydrogenation of furfural. researchgate.net The combination of these metals can lead to enhanced activity and selectivity towards specific products. The choice of support material for these catalysts is also crucial. For example, a Pd/UiO-66 catalyst has demonstrated high activity and 100% selectivity in the conversion of furfural to tetrahydrofurfuryl alcohol (THFA), a precursor for MTFE, under mild conditions in water. researchgate.net This performance surpasses that of traditional supports like SiO2 and γ-Al2O3. researchgate.net
Recent research has also explored the use of silver-cerium oxide catalysts supported on MCM-41 (Ag–CeOx/MCM-41) for the conversion of tetrahydrofurfuryl alcohol. bohrium.com This catalyst facilitates the selective oxidation of THFA to 2-methyltetrahydrofuran (B130290) (2-MTHF), demonstrating the potential for catalytic routes to other valuable furanic ethers. bohrium.com The synergistic interaction between silver and cerium, along with the acidic properties of the support, are key to the catalyst's high efficiency. bohrium.com
Table 1: Catalyst Systems for Reactions Related to this compound Synthesis
| Catalyst | Precursor | Product | Key Findings |
| Pt and Pd bimetallic catalysts | Furfural | Tetrahydrofurfuryl Alcohol | Efficient in liquid phase hydrogenation. researchgate.net |
| Pd/UiO-66 | Furfural | Tetrahydrofurfuryl Alcohol | High activity and 100% selectivity in water under mild conditions. researchgate.net |
| Nickel-on-silica-alumina | Furfuryl Alcohol | Tetrahydrofurfuryl Alcohol | High yield (98-99%) and conversion (>99%). researchgate.net |
| Cu/Al2O3 | Furfural | Furfuryl Alcohol | Performance influenced by calcination atmosphere. researchgate.net |
| Ag–CeOx/MCM-41 | Tetrahydrofurfuryl Alcohol | 2-Methyltetrahydrofuran | 100% conversion of THFA with 68.11% selectivity to 2-MTHF. bohrium.com |
Investigation of Novel Synthetic Routes and Feedstocks
The pursuit of sustainable chemical production has led to the investigation of novel synthetic routes and renewable feedstocks for producing this compound and its analogs. A significant portion of this research leverages biomass-derived molecules, particularly those originating from lignocellulose.
Tetrahydrofurfuryl alcohol (THFA) stands out as a key renewable feedstock. bohrium.com It can be synthesized from furfural, which is produced from the pentosan sugars found in hemicellulose. The conversion of THFA to other valuable chemicals is an active area of research. For instance, a solvent-free method has been developed for the synthesis of 2-methyltetrahydrofuran (2-MTHF) from THFA using an Ag–CeOx/MCM-41 catalyst. bohrium.com This process involves both ring-opening and ring-closing reactions, highlighting the complex transformations that can be achieved from a single bio-based feedstock. bohrium.com
The synthesis of various alkyl tetrahydrofurfuryl ethers has been explored for a range of applications. One improved synthetic method for bis(tetrahydrofurfuryl) ether (BTHFE) utilizes (tetrahydrofuran-2-yl)methyl methanesulfonate (B1217627) as a starting material instead of tetrahydrofurfuryl halides. nih.gov This approach avoids the formation of the 2-methylene tetrahydrofuran (B95107) side product, leading to a higher purity of the desired ether. nih.gov
Furthermore, research into the production of 2-methyltetrahydrofuran (2-MeTHF), a closely related and valuable solvent, has identified pathways from both furfural and levulinic acid, both of which are derived from carbohydrates. researchgate.netresearchgate.net These routes underscore the versatility of biomass as a source for furanic compounds.
Expansion into New Areas of Fine Chemical Synthesis
This compound and its structural analogs are finding increasing use as solvents and intermediates in fine chemical synthesis, offering greener alternatives to traditional petroleum-based solvents.
2-Methyltetrahydrofuran (2-MeTHF), in particular, has emerged as a promising substitute for tetrahydrofuran (THF). wikipedia.org Its limited miscibility with water facilitates easier product separation and solvent recovery, which is advantageous in many synthetic processes. wikipedia.org It is valued as a solvent for low-temperature reactions because it forms a glass at -196 °C without crystallizing. wikipedia.org This property is beneficial for spectroscopic studies at low temperatures. wikipedia.org
The use of 2-MeTHF extends to organometallic chemistry, where it serves as a solvent for Grignard reagents. wikipedia.org The oxygen atom in the 2-MeTHF molecule can coordinate with the magnesium ion of the Grignard reagent, and its use often results in cleaner phase separations compared to THF. wikipedia.org
Moreover, the unique structure of the tetrahydrofuran ring is being incorporated into more complex molecules. For example, a method has been developed to introduce a fused methylene (B1212753) tetrahydrofuran ring into carbohydrates. researchgate.net The resulting bicyclic saccharides have potential applications as scaffolds in medicinal chemistry and drug design. researchgate.net
Interdisciplinary Research with Materials Science and Biotechnology
The unique properties of this compound and related compounds have fostered interdisciplinary research, particularly at the intersection of chemistry with materials science and biotechnology.
In materials science, there is growing interest in using these ethers in the formulation of electrolytes for electrochemical devices. For instance, bis(tetrahydrofurfuryl) ether (BTHFE) has been investigated as a non-volatile solvent in electrolytes for poly(3,4-propylenedioxythiophene)-based supercapacitors. nih.gov Solutions of ionic liquids in BTHFE have shown performance comparable to those using the neat ionic liquid, suggesting that BTHFE is a relatively stable solvent for such applications. nih.gov Tetrahydrofurfuryl methacrylate, a derivative of THFA, is used as a monomer for polymers in applications such as electrical cable coatings and contact lenses. nih.gov
In the realm of biotechnology, 2-methyltetrahydrofuran (2-MeTHF) is gaining traction as a green solvent for biocatalytic transformations. researchgate.net Its bio-based origin and favorable properties, such as low water solubility which simplifies recovery, make it an attractive medium for enzymatic reactions. researchgate.net Research has demonstrated its compatibility with various enzyme classes, including hydrolases, oxidoreductases, and lyases. researchgate.net The use of 2-MeTHF in innovative systems like gas-liquid mixtures and flow biocatalysis further highlights its potential to enhance the sustainability of biotechnological processes. researchgate.net
Q & A
Q. What are the established synthetic routes for Methyl tetrahydrofurfuryl ether, and how do reaction conditions influence yield?
this compound is commonly synthesized via nucleophilic substitution or catalytic methods. A key route involves reacting 2-chlorotetrahydrofuran with methanol in the presence of a base (e.g., triethylamine), achieving yields of 82–98% under mild conditions (30 min, room temperature) . Alternative methods employ dihydrofuran with chiral metallosalen catalysts, enabling enantioselective synthesis (71–86% ee) . Reaction efficiency depends on solvent choice (C₆H₅Cl or CH₂Cl₂) and catalyst loading. Researchers should optimize base stoichiometry to minimize side reactions like oxidation or polymerization.
Q. What analytical techniques are recommended for characterizing this compound?
Key characterization methods include:
- GC-MS : To confirm purity and identify volatile impurities.
- NMR (¹H/¹³C) : For structural elucidation; the compound exhibits distinct signals for the tetrahydrofuran ring (δ 1.5–2.0 ppm for CH₂ groups) and methoxymethyl moiety (δ 3.3–3.5 ppm) .
- Refractometry : Refractive index (n²⁰/D = 1.425–1.427) and density (0.95 g/cm³) are critical for quality control .
- Flash Point Testing : Essential for safety protocols, as the compound is flammable (flash point = 33°C) .
Advanced Research Questions
Q. How does this compound function as a modifier in polymerization, and what are its structure-property relationships?
In anionic polymerization of polybutadiene, this compound acts as a polar additive in composite modifier systems (e.g., with sodium tetrahydrofurfuryl alcohol). It enhances vinyl content (up to 85%) by stabilizing propagating anions through electron-donating ether-oxygen interactions . Adjusting the ether-to-alcohol ratio modulates polymer microstructure, with optimal results at 1:1 molar ratios . Researchers should monitor reaction kinetics via in-situ FTIR to track monomer conversion and side reactions.
Q. What mechanistic role does this compound play in photochemical alkylation reactions?
In photochemical reactions with heteroarenes (e.g., lepidine), this compound serves as an H-atom donor due to its labile α-C–H bonds. Under UV irradiation, it facilitates radical-mediated alkylation at the 5-position of furan derivatives with 77% yield and high regioselectivity . Competing pathways (e.g., fragmentation) can occur; control experiments with deuterated analogs are recommended to confirm reaction mechanisms .
Q. How can researchers address contradictions in toxicological data between this compound and structurally related compounds?
While direct toxicology data for this compound is limited, analogs like tetrahydrofurfuryl methacrylate (CAS 2455-24-5) provide insights. These compounds metabolize to tetrahydrofurfuryl alcohol (CAS 97-99-4), which exhibits low acute toxicity (LD₅₀ > 2000 mg/kg in rats) but potential skin sensitization . Discrepancies in genotoxicity assays (e.g., Ames test vs. micronucleus) may arise from metabolic activation differences. Researchers should prioritize in vitro hepatocyte models to assess metabolite-specific effects .
Q. What strategies resolve yield inconsistencies in ether-mediated reactions?
Yields vary significantly with solvent choice (e.g., 15% in diethyl ether vs. 88% in THF) due to solvent polarity and H-bonding capacity . For this compound, optimizing reaction temperature (≤40°C) and avoiding protic solvents can suppress side reactions like ether cleavage . Computational modeling (DFT) of transition states aids in predicting regioselectivity and optimizing catalyst design .
Q. What is the potential of this compound in biofuel formulations?
Derived from furfural (a biomass platform chemical), this compound is a candidate for "drop-in" biofuels due to its high octane number and compatibility with gasoline blends . Challenges include cost-effective production from lignocellulosic feedstocks and mitigating corrosion in fuel systems. Catalytic hydrogenation of furfural-derived intermediates (e.g., furfuryl alcohol) is a promising route, but scalability requires improved catalyst stability .
Q. How is this compound utilized in drug delivery systems?
Its polyethylene glycol ether derivative (CAS 31692-85-0) is used in biodegradable microparticles for sustained protein release (e.g., TGF-β1) . The ether’s amphiphilic nature enhances encapsulation efficiency (>90%) in CO₂-assisted green synthesis processes. Researchers should optimize PEG chain length to balance hydrophilicity and drug-loading capacity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
